molecular formula C27H34N6O2S B2829755 1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 887213-98-1

1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2829755
CAS No.: 887213-98-1
M. Wt: 506.67
InChI Key: OGRYPKCYPZSFJR-UHFFFAOYSA-N
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Description

  • The isopentyl group is typically added through alkylation reactions using isopentyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
  • Final Coupling and Oxidation:

    • The final step involves coupling the intermediate with a butyl derivative and subsequent oxidation to introduce the oxo group, often using oxidizing agents like potassium permanganate or chromium trioxide.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core:

      • Starting with a thieno[2,3-d]pyrimidine derivative, the core structure is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under reflux conditions.
    • Attachment of the Piperazine Moiety:

      • The piperazine ring is introduced via nucleophilic substitution reactions, where a benzylpiperazine derivative reacts with an appropriate halogenated intermediate.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-(4-Benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized at the piperazine ring or the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core using oxidizing agents like hydrogen peroxide or potassium permanganate.

      Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

      Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

    Common Reagents and Conditions:

      Oxidizing Agents: Potassium permanganate, chromium trioxide.

      Reducing Agents: Sodium borohydride, lithium aluminum hydride.

      Bases: Sodium hydride, potassium carbonate.

      Solvents: Dimethylformamide, dichloromethane, ethanol.

    Major Products:

      Oxidation Products: Hydroxylated derivatives.

      Reduction Products: Alcohol derivatives.

      Substitution Products: Various substituted piperazine derivatives.

    Chemistry:

      Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Biology and Medicine:

    Industry:

      Pharmaceuticals: Due to its biological activities, the compound is being explored for the development of new therapeutic agents for various diseases, including cancer and bacterial infections.

    Mechanism of Action

    The mechanism of action of 1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets in cells.

    Molecular Targets and Pathways:

      Enzyme Inhibition: The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

      DNA Intercalation: The compound may intercalate into DNA, disrupting the replication process and leading to cell death.

    Comparison with Similar Compounds

    Uniqueness: 1-(4-(4-Benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the benzylpiperazine moiety and the isopentyl group contributes to its distinct pharmacological profile, making it a promising candidate for further drug development.

    Properties

    CAS No.

    887213-98-1

    Molecular Formula

    C27H34N6O2S

    Molecular Weight

    506.67

    IUPAC Name

    12-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

    InChI

    InChI=1S/C27H34N6O2S/c1-20(2)11-13-32-26(35)25-22(12-18-36-25)33-23(28-29-27(32)33)9-6-10-24(34)31-16-14-30(15-17-31)19-21-7-4-3-5-8-21/h3-5,7-8,12,18,20H,6,9-11,13-17,19H2,1-2H3

    InChI Key

    OGRYPKCYPZSFJR-UHFFFAOYSA-N

    SMILES

    CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)CC5=CC=CC=C5

    solubility

    not available

    Origin of Product

    United States

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